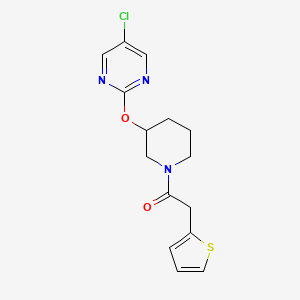

![molecular formula C5H4Cl2N4 B2599218 7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl CAS No. 2307734-21-8](/img/structure/B2599218.png)

7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

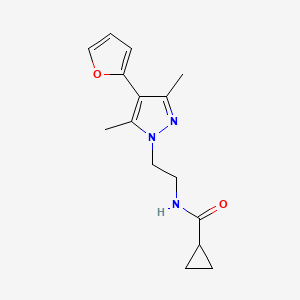

“7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl” is a chemical compound with the molecular formula C5H4Cl2N4 . It is used for research purposes . It has been associated with anticancer activity, specifically targeting EGFR/ErbB2 receptor tyrosine kinases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación

Regioselective Synthesis

One study explores the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. This work highlights the synthesis of 7-substituted derivatives via treatment with POCl3 and subsequent reactions to yield various substituted derivatives. Hydrolysis and amidation processes facilitated the production of carboxamides, indicating the compound’s versatility in regioselective synthesis (Drev et al., 2014).

Synthetic Pathways and Characterization

Another research effort focuses on the synthesis and characterization of novel derivatives. The reaction of (chloro carbonyl) phenyl ketene with 5-amino pyrazolones yielded high to excellent yields of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives. Theoretical studies, including Density Functional Theory (DFT), were used to optimize structures and compute energies, demonstrating the compound's relevance in synthetic chemistry (Zahedifar et al., 2016).

Novel Class of Antiherpetics

A novel class of antiherpetics based on 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine compounds was synthesized, showcasing the application in antiviral research . The synthetic methodology allowed for rapid analog synthesis, emphasizing the compound's potential in developing treatments against herpes virus (Johns et al., 2003).

Pharmacological Properties

Research into the pharmacological properties of derivatives shows a broad spectrum of biological activity. For instance, N-alkylated pyrazolo[3,4-d]pyrimidine analogs were synthesized and evaluated for their acetylcholinesterase and carbonic anhydrase inhibition properties, indicating potential therapeutic applications (Aydin et al., 2021).

Structural and Theoretical Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines was determined using X-ray diffractometry and theoretical studies. The analysis of inter- and intramolecular interactions provided insights into the structural characteristics of these compounds, underlining their significance in materials science and medicinal chemistry (Frizzo et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of the compound 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as an appealing target for cancer treatment .

Mode of Action

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride disrupts the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

The compound is expected to have suitable pharmacokinetic properties based on its structural features .

Result of Action

The result of the action of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is the significant inhibition of cell growth . The compound shows superior cytotoxic activities against certain cell lines, indicating its potential as an effective anti-cancer agent .

Propiedades

IUPAC Name |

7-chloro-1H-pyrazolo[4,3-d]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4.ClH/c6-5-4-3(1-9-10-4)7-2-8-5;/h1-2H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBXAQMDWOEEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1N=CN=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2599142.png)

![3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2599145.png)

![3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2599149.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2599150.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2599151.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2599153.png)

![1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2599157.png)

![1-(4-bromophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2599158.png)